Cas no 2228616-48-4 (4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal)

4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal is a versatile intermediate in organic synthesis, particularly valued for its fused bicyclic structure combining a tetrahydrobenzothiophene core with an aldehyde-functionalized butyl chain. This compound serves as a key building block in the preparation of pharmacologically active molecules, agrochemicals, and specialty chemicals. The presence of both the heterocyclic thiophene moiety and the reactive aldehyde group enables diverse functionalization pathways, facilitating the development of complex molecular architectures. Its stability and well-defined reactivity profile make it suitable for controlled synthetic transformations, including condensation, reduction, and cyclization reactions. The compound is typically handled under inert conditions to preserve the aldehyde functionality.
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal structure
2228616-48-4 structure
Product Name:4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal
CAS No:2228616-48-4
MF:C12H16OS
MW:208.319842338562
CID:5999098
PubChem ID:165700572
Update Time:2025-05-20

4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal Chemical and Physical Properties

Names and Identifiers

    • 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal
    • 2228616-48-4
    • EN300-1767047
    • Inchi: 1S/C12H16OS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h8-9H,1-7H2
    • InChI Key: JTSYHVGOUJHPNF-UHFFFAOYSA-N
    • SMILES: S1C=C(CCCC=O)C2=C1CCCC2

Computed Properties

  • Exact Mass: 208.09218630g/mol
  • Monoisotopic Mass: 208.09218630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.3Ų

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Additional information on 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal

Comprehensive Overview of 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal (CAS No. 2228616-48-4)

The compound 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal (CAS No. 2228616-48-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, featuring a tetrahydrobenzothiophene core linked to a butanal moiety, makes it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its scaffold can be modified to target specific biological pathways.

In recent years, the demand for heterocyclic compounds like 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal has surged due to their role in developing novel therapeutics. The benzothiophene derivatives, in particular, are known for their pharmacological properties, including anti-inflammatory and anticancer activities. This compound’s aldehyde functional group also offers reactivity for further derivatization, making it a valuable building block in organic synthesis.

One of the trending topics in chemical research is the exploration of sustainable synthesis methods. Scientists are investigating eco-friendly catalysts and green solvents to produce 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal with minimal environmental impact. This aligns with the global push toward green chemistry, a frequently searched term in academic and industrial circles. The compound’s synthesis and applications are often discussed in the context of reducing waste and improving atom economy.

Another area of interest is the compound’s potential in neurological research. The tetrahydrobenzothiophene scaffold is structurally similar to some neurotransmitters, prompting studies into its use for treating neurodegenerative diseases. Questions like “How does 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal interact with neural receptors?” are commonly explored in online forums and research databases, reflecting its relevance in cutting-edge science.

From a commercial perspective, 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal is gaining traction as a key intermediate in the production of high-performance polymers. Its incorporation into polymer chains can enhance thermal stability and mechanical strength, making it suitable for aerospace and electronics applications. Searches for “benzothiophene-based polymers” have increased, highlighting the growing industrial interest in this compound.

In summary, 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanal (CAS No. 2228616-48-4) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and green chemistry. Its unique structure and reactivity profile position it as a valuable asset for researchers and industries alike. As scientific advancements continue, this compound is likely to play an even more prominent role in addressing contemporary challenges.

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